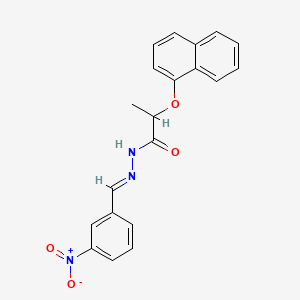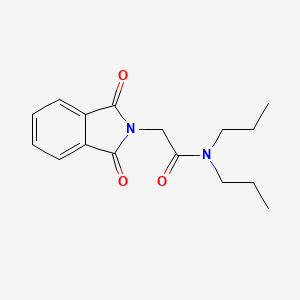![molecular formula C15H13N3O5 B5834914 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide, also known as NIPB, is a chemical compound that has gained recognition in the scientific community due to its potential applications in the field of medicinal chemistry. NIPB belongs to the class of benzamide derivatives, and its structure consists of a benzene ring attached to a carbonyl group and an ethoxy group.
Mechanism of Action
2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide exerts its anticancer activity by inhibiting tubulin polymerization, which is essential for cell division. 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide binds to the colchicine-binding site of tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. The inhibition of tubulin polymerization also results in the disruption of the cytoskeleton, which is crucial for cell motility and invasion.
Biochemical and Physiological Effects:
2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide has been shown to induce oxidative stress and DNA damage in cancer cells. The activation of the p53 pathway and the upregulation of pro-apoptotic proteins have also been observed in 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide-treated cancer cells. Additionally, 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Moreover, 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide exhibits high selectivity towards cancer cells, making it a potential candidate for targeted drug delivery. However, the low solubility of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide in water and its instability under acidic conditions pose challenges for its use in biological assays.
Future Directions
Future research on 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide could focus on the optimization of its chemical structure to improve its solubility and stability. Moreover, the development of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide-based prodrugs could enhance its bioavailability and reduce its toxicity. Further studies could also investigate the potential of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the exploration of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide's activity against other diseases, such as neurodegenerative disorders, could open up new avenues for research.
Synthesis Methods
The synthesis of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide involves the reaction between 2-hydroxybenzamide and 3-nitroaniline in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide as a yellow crystalline solid. The purity of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide can be improved through recrystallization and column chromatography.
Scientific Research Applications
2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide has been studied for its potential applications in the development of anticancer agents. Studies have shown that 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide induces cell cycle arrest and apoptosis in cancer cells by targeting the tubulin polymerization pathway. Moreover, 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for further research.
properties
IUPAC Name |
2-[2-(3-nitroanilino)-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c16-15(20)12-6-1-2-7-13(12)23-9-14(19)17-10-4-3-5-11(8-10)18(21)22/h1-8H,9H2,(H2,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHMLAWCCBYWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5834837.png)
![2-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5834845.png)
![1-[(2,5-dimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5834846.png)
![N-[(benzylamino)carbonyl]isonicotinamide](/img/structure/B5834847.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834849.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5834859.png)



![3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)
![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)